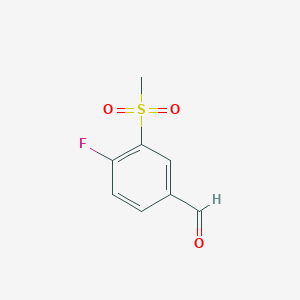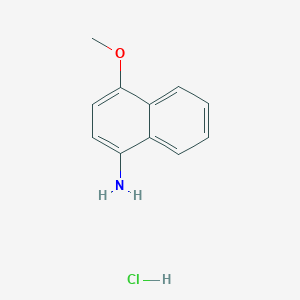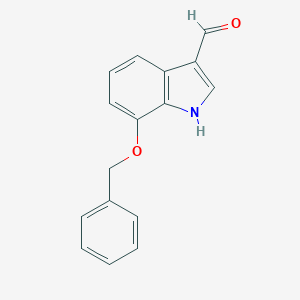
4-(2-Aminoetil)-3-metilisoxazol-5(2H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one is a heterocyclic organic compound that features an isoxazole ring substituted with an aminoethyl group and a methyl group
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
The primary target of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one is serine proteases . Serine proteases are a type of protease, a protein that cleaves peptide bonds in other proteins, and they play a crucial role in many biological processes, including digestion, immune response, blood clotting, and cell division .
Mode of Action
4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification disrupts the protease’s ability to cleave peptide bonds, effectively inhibiting its function .
Biochemical Pathways
The inhibition of serine proteases by 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one can affect multiple biochemical pathways. For instance, it can interfere with the digestion process, as serine proteases like trypsin and chymotrypsin play a key role in breaking down dietary proteins into amino acids . It can also impact the immune response, as certain serine proteases are involved in activating immune cells .
Pharmacokinetics
It is known to be water-soluble , which suggests it could be readily absorbed and distributed in the body. Its stability at low pH values also indicates it might resist degradation in the acidic environment of the stomach, potentially enhancing its bioavailability.
Result of Action
The inhibition of serine proteases by 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one can have various molecular and cellular effects. For example, it can prevent the breakdown of proteins into amino acids, affecting protein digestion . It can also disrupt the activation of immune cells, potentially impacting the immune response .
Action Environment
The action of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one can be influenced by various environmental factors. For instance, its stability at low pH values suggests it might be more effective in acidic environments . Additionally, its water solubility could affect its distribution in the body, potentially influencing its efficacy and stability .
Análisis Bioquímico
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of varying dosages of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one in animal models, including any threshold effects and toxic or adverse effects at high doses, are not currently known .
Subcellular Localization
The subcellular localization of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-4-nitroisoxazole with ethylenediamine, followed by reduction of the nitro group to an amino group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: In an industrial setting, the production of 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications.
Comparación Con Compuestos Similares
2-Aminoethylisoxazole: Similar structure but lacks the methyl group, which can affect its reactivity and biological activity.
3-Methylisoxazole: Lacks the aminoethyl group, making it less versatile in terms of chemical modifications.
4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group but has a different core structure, leading to different applications and properties.
Uniqueness: 4-(2-Aminoethyl)-3-methylisoxazol-5(2H)-one is unique due to the presence of both the aminoethyl and methyl groups on the isoxazole ring, which confer distinct chemical reactivity and potential for diverse applications in various fields of research.
Propiedades
IUPAC Name |
4-(2-aminoethyl)-3-methyl-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(2-3-7)6(9)10-8-4/h8H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRKQUXAMSOWHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)ON1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Azepan-1-yl)carbonyl]benzylamine](/img/structure/B113286.png)



![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanamine](/img/structure/B113301.png)



